6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring attached to a benzoxaborole moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Benzoxaborole: The tetrazole ring is then linked to the benzoxaborole core through a methyl bridge. This step often involves the use of a suitable base and a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deoxygenated product.
Scientific Research Applications
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
CAS No. |
2287195-40-6 |
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Molecular Formula |
C9H9BN4O2 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
5-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9BN4O2/c15-10-8-3-6(1-2-7(8)5-16-10)4-9-11-13-14-12-9/h1-3,15H,4-5H2,(H,11,12,13,14) |
InChI Key |
QFLVELBCMXSVKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CC3=NNN=N3)O |
Purity |
95 |
Origin of Product |
United States |
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